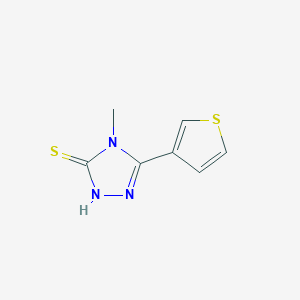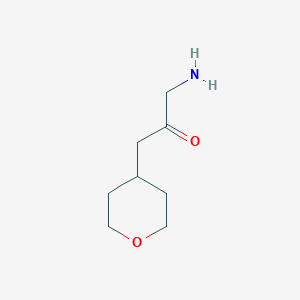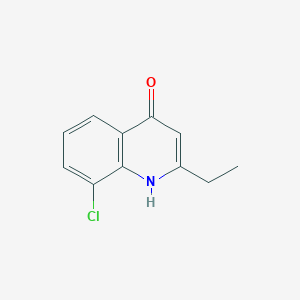amino}butanoic acid](/img/structure/B13173878.png)
3-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-hydroxyethyl)amino}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid is a derivative of serine, a proteinogenic amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a tert-butyl (tBu) protecting group on the hydroxyl group. This compound plays a crucial role in solid-phase peptide synthesis (SPPS), enabling the controlled assembly of peptide chains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid typically involves the protection of the amino group with the Fmoc group and the hydroxyl group with the tBu group. The synthetic route can be summarized as follows:
Protection of the Amino Group: The amino group of serine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA).
Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyl chloride (tBu-Cl) in the presence of a base.
Coupling Reaction: The protected serine derivative is then coupled with butanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and tBu protecting groups using reagents such as piperidine for Fmoc and trifluoroacetic acid (TFA) for tBu.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DCC or DIC.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Deprotection: Piperidine (20% in DMF) for Fmoc removal, TFA (95% in dichloromethane) for tBu removal.
Coupling: DCC or DIC in the presence of a base such as N-methylmorpholine (NMM).
Major Products
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the coupling reactions.
Applications De Recherche Scientifique
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for research and commercial purposes.
Mécanisme D'action
The mechanism of action of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. The tBu group protects the hydroxyl group, allowing for selective deprotection and subsequent reactions. The compound facilitates the formation of peptide bonds, enabling the controlled assembly of peptide chains.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4,4-dimethylpentanoic acid
- 3-{(9H-Fluoren-9-ylmethoxy)carbonylamino}propanoic acid
Uniqueness
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}butanoic acid is unique due to its specific protecting groups and its role in solid-phase peptide synthesis. The combination of Fmoc and tBu protecting groups allows for selective deprotection and efficient peptide bond formation, making it a valuable tool in peptide synthesis.
Propriétés
Formule moléculaire |
C21H23NO5 |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
3-[9H-fluoren-9-ylmethoxycarbonyl(2-hydroxyethyl)amino]butanoic acid |
InChI |
InChI=1S/C21H23NO5/c1-14(12-20(24)25)22(10-11-23)21(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19,23H,10-13H2,1H3,(H,24,25) |
Clé InChI |
NDVCKLCDVOTTPF-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)O)N(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[Methyl(thiolan-3-yl)amino]furan-2-carbaldehyde](/img/structure/B13173825.png)




![2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B13173869.png)

![2-[2-(2,6-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13173882.png)


![1-[5-(1-Methyl-1H-pyrazol-5-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13173897.png)
